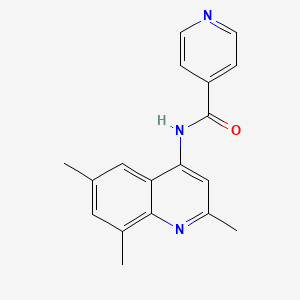

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-(2,6,8-trimethylquinolin-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-8-12(2)17-15(9-11)16(10-13(3)20-17)21-18(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGIZCKCYXSNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Substitution with Methyl Groups: The quinoline ring is then methylated at positions 2, 6, and 8 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the methylated quinoline with isonicotinic acid or its derivatives under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Chemical Reactions Analysis

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the isonicotinamide moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the substituents on the quinoline ring or the isonicotinamide moiety.

Scientific Research Applications

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.

Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in DNA synthesis and repair.

Industrial Applications: The compound is utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and repair processes . Additionally, it can interact with receptors involved in cell signaling pathways, modulating cellular responses and exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations in Quinoline-Based Amides

The primary structural analogs of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide include derivatives with modifications to the amide group or quinoline substituents (Table 1):

| Compound Name | CAS RN | Key Substituents | Potential Impact on Properties |

|---|---|---|---|

| This compound | 946260-50-0 | 4-isonicotinamide; 2,6,8-trimethylquinoline | Baseline for comparison; pyridine N at para position |

| N-(2,6,8-Trimethylquinolin-4-yl)nicotinamide | 946340-34-7 | 3-pyridinecarboxamide (nicotinamide) | Altered hydrogen bonding due to N position |

| 5-Bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide | 946360-50-5 | Bromine at 5-position of nicotinamide | Increased steric bulk and electronegativity |

| 2-(4-Nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide | 946360-54-9 | Nitrophenoxy-acetamide | Enhanced electron-withdrawing effects |

Key Observations :

- Nicotinamide vs. Isonicotinamide : The position of the pyridine nitrogen (meta in nicotinamide vs. para in isonicotinamide) may influence binding affinity to targets like kinases or enzymes .

- Halogenation : Bromine substitution (e.g., 946360-50-5) could improve lipophilicity and membrane permeability but may reduce solubility .

- Electron-Withdrawing Groups: Nitrophenoxy derivatives (e.g., 946360-54-9) might enhance reactivity in electrophilic substitution reactions .

Comparison with Quinoxaline and Indolinone Derivatives

Compounds with alternative heterocyclic cores provide insights into scaffold-specific effects:

- Quinoxaline Derivatives: N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a in ) replace quinoline with a quinoxaline core.

- Indolinone-Acetamide Hybrids: (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () shows higher activity (value: 5.928) compared to analogs with ethoxybenzyl (5.171) or fluorobenzyl (5.503) groups. This suggests nitro substituents enhance activity, possibly through electrostatic interactions .

Positional Isomerism in Quinoline Substitution

The position of the amide group on the quinoline ring significantly affects activity. For example:

- Quinolin-4-yl vs. Quinolin-6-yl: N-(quinolin-6-yl)acetamide derivatives () exhibit moderate activity, whereas 4-substituted quinolines (as in the target compound) may offer better steric alignment with biological targets due to the para-substitution pattern .

Research Findings and Trends

- Synthetic Flexibility : The acetamide/isonicotinamide group allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

- Activity Enhancements : Electron-withdrawing groups (e.g., nitro, bromo) correlate with improved bioactivity in related compounds, though they may compromise pharmacokinetic properties .

- Scaffold Optimization: Quinoline-based analogs generally exhibit better metabolic stability than quinoxaline derivatives, making them more viable for drug development .

Biological Activity

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of disease treatment and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its quinoline and isonicotinamide moieties. The presence of the trimethyl groups on the quinoline ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Nicotinamide N-Methyltransferase Inhibition

One significant area of research involves the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and diseases such as cancer and cardiovascular diseases. NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide and related compounds, influencing the detoxification processes within cells .

Key Findings:

- Inhibition Mechanism: Studies have shown that compounds similar to this compound can effectively inhibit NNMT activity. This inhibition may lead to altered levels of metabolites involved in critical physiological processes.

- Kinetic Studies: A novel fluorescence-based assay has been developed to monitor NNMT activity in real-time, providing insights into the kinetics and potential therapeutic applications of NNMT inhibitors .

2. Antiparasitic Activity

Research has indicated that derivatives of quinoline compounds exhibit antiparasitic properties against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This compound may share similar activity profiles due to structural similarities with other effective compounds.

Case Study:

- A phenotypic screening identified several quinoline derivatives with potent antiparasitic effects. For instance, a substituted 2-(3-aminophenyl) imidazopyridine demonstrated an EC50 of 2 nM against T. brucei and was effective in vivo at low doses . This suggests that this compound could be explored further for its antiparasitic potential.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide, and how can purity be ensured?

The compound can be synthesized via condensation reactions, such as Hantzsch thiazole condensation, using substituted quinoline and isonicotinamide precursors . Key steps include:

- Quinoline functionalization : Introduce methyl groups at positions 2, 6, and 8 via Friedländer or Skraup synthesis.

- Amide coupling : React the quinoline intermediate with isonicotinoyl chloride under anhydrous conditions.

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity (>95%) via HPLC with UV detection at 254 nm .

- Characterization : Validate structure using ¹H/¹³C NMR (e.g., quinoline protons at δ 8.5–9.0 ppm) and ESI-MS (calculated [M+H]⁺: 336.17) .

Q. How can researchers characterize the compound’s mechanism of action in cellular assays?

Focus on kinase inhibition and pathway modulation:

- RAF kinase inhibition : Use in vitro kinase assays (e.g., BRAF V600E mutant) with ATP competition measured via fluorescence polarization .

- Cellular apoptosis : Treat prostate cancer cells (e.g., PC-3) and assess apoptosis via Annexin V/PI staining and caspase-3 activation .

- Pathway analysis : Quantify Akt/mTOR or NF-κB pathway proteins (e.g., p-Akt, p-S6K) via Western blot .

Q. What analytical methods are suitable for quantifying the compound in biological matrices?

- LC-MS/MS : Use a C18 column (ACN/0.1% FA mobile phase) and monitor transitions m/z 336 → 198 (quantifier) and 336 → 171 (qualifier) .

- Sample preparation : Extract plasma samples with protein precipitation (ACN:MeOH, 3:1) and validate recovery rates (>85%) .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

- Metabolic stability : Assess hepatic microsomal clearance (human vs. murine) to identify species-specific differences. If metabolic lability is observed (e.g., CYP3A4-mediated oxidation), introduce substituents like trifluoromethyl to block vulnerable sites .

- Solubility optimization : Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) to enhance bioavailability .

Q. What strategies improve selectivity for RAF over off-target kinases?

- Structural modifications : Replace the 2,6,8-trimethylquinoline core with bulkier groups (e.g., morpholinopyridine) to reduce affinity for kinases like SRC or ABL .

- Computational docking : Perform molecular dynamics simulations to identify residues critical for RAF binding (e.g., Lys483, Glu501) and optimize steric/electronic complementarity .

Q. How should researchers design experiments to validate synergy with other anticancer agents?

- Combination screens : Test the compound with MEK inhibitors (e.g., trametinib) in RAS-mutant cancer models (e.g., HCT-116) using Chou-Talalay synergy analysis .

- In vivo validation : Use xenograft models with dual therapy and monitor tumor volume regression (≥50% vs. controls) and toxicity (body weight, liver enzymes) .

Q. What methods resolve contradictions in cytotoxicity data across cell lines?

- Genetic profiling : Compare IC₅₀ values in cell lines with varying RAS/RAF mutation status (e.g., A549 vs. MCF-7) .

- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Q. How can pharmacokinetic parameters be optimized for CNS penetration?

- LogP reduction : Replace lipophilic groups (e.g., trimethylquinoline) with polar moieties (e.g., hydroxyethoxy) to lower LogP from 3.5 to <2.5 .

- P-gp efflux assay : Test bidirectional permeability in MDCK-MDR1 cells; if P-gp substrate, introduce hydrogen-bond donors to reduce efflux .

Methodological Considerations

Q. What computational tools predict the compound’s drug-likeness and toxicity?

Q. How can researchers validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Heat-treat lysates from compound-treated cells and quantify RAF1 protein stability via Western blot .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound and identify binding partners via pull-down/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.